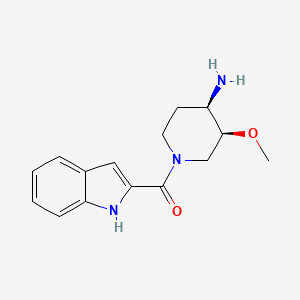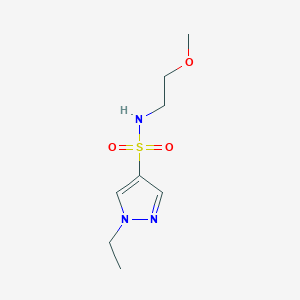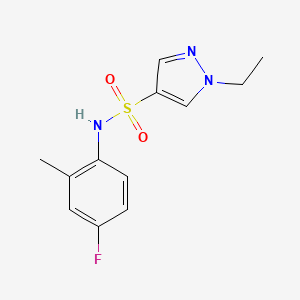![molecular formula C16H18FN3O3 B5352325 N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5352325.png)
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide, also known as compound 1, is a novel small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its binding partner Max. It has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
Compound 1 binds to the c-Myc/Max heterodimerization interface, preventing the formation of the c-Myc/Max complex. This leads to the inhibition of c-Myc transcriptional activity and downstream signaling pathways, resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
Compound 1 has been shown to have minimal toxicity in normal cells and tissues. In addition to its anti-tumor activity, it has also been shown to have anti-inflammatory and neuroprotective effects. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide 1 is its high potency and specificity for c-Myc inhibition. This makes it a valuable tool for studying the role of c-Myc in cancer development and progression. However, its limitations include its low solubility and stability, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the development and application of N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide 1. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict response to this compound 1 treatment. Additionally, the combination of this compound 1 with other targeted therapies or immunotherapies may enhance its anti-tumor activity and overcome resistance mechanisms.
Synthesemethoden
Compound 1 can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-fluorophenol with 3-bromo-2-chloropyridine to form 2-(2-fluorophenoxy)pyridine. This intermediate is then reacted with 2-(tert-butoxycarbonylamino)-3-chloropropionic acid to form the protected threonine derivative. The final step involves the removal of the protecting group to yield N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its anti-tumor activity in various cancer cell lines and animal models. It has been shown to inhibit the growth of tumor cells by inducing apoptosis, cell cycle arrest, and suppressing c-Myc target genes. In addition, N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide 1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-hydroxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-10(21)14(18)15(22)20-9-11-5-4-8-19-16(11)23-13-7-3-2-6-12(13)17/h2-8,10,14,21H,9,18H2,1H3,(H,20,22)/t10-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRFLPJJPUVANE-YGRLFVJLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-[(dimethylamino)carbonyl]-N~1~-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)glycinamide](/img/structure/B5352253.png)

![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5352273.png)

![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5352281.png)
![(2R)-4-[(4-cyclopentylpyrimidin-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B5352293.png)
![N-cyclopropyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5352295.png)
![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-4-phenylpiperidin-4-ol](/img/structure/B5352298.png)

![1-(3-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5352333.png)
![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)
![3-[2-(2-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-(2-furyl)acrylate](/img/structure/B5352348.png)
![4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol](/img/structure/B5352356.png)

